Methyl Ferulate

Description

Methyl ferulate has been reported in Meum athamanticum, Iris milesii, and other organisms with data available.

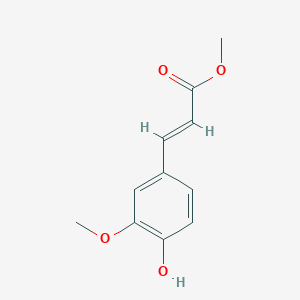

inhibits LDL oxidation; isolated from Chrysanthemum coronarium; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXJFHANFIVKH-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22329-76-6, 2309-07-1 | |

| Record name | Methyl (E)-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Methyl Ferulate?

An In-Depth Technical Guide to the Chemical Structure and Properties of Methyl Ferulate

Abstract

This compound, the methyl ester of ferulic acid, is a naturally occurring phenolic compound that has garnered significant attention within the scientific community. Its enhanced lipophilicity compared to its parent compound, ferulic acid, improves its bioavailability and expands its potential applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. We will delve into its molecular architecture, including its stereoisomers, and explore its role as a potent antioxidant and anti-inflammatory agent. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.

Introduction to this compound

This compound is a derivative of ferulic acid, a hydroxycinnamic acid abundantly found in the cell walls of plants[1]. As an ester, it is characterized by an aromatic structure with a methoxy group and a trans-double bond in its side chain[2]. This compound is naturally present in various plants, including Stemona tuberosa, Pisonia aculeata, and Allium cepa (onion)[3][4][5]. The esterification of ferulic acid to this compound increases its lipophilicity, which can enhance its ability to permeate cell membranes, making it a subject of interest for pharmaceutical and cosmetic applications[6][7]. Its biological activities, particularly its antioxidant and anti-inflammatory properties, are well-documented and form the basis of its potential therapeutic uses[2][4][6].

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is fundamental to its study and application. This section details the nomenclature, molecular formula, and various chemical identifiers for this compound.

Nomenclature and Chemical Identifiers

The systematic name for the most common isomer of this compound is methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[3]. It is also widely known by several synonyms, including Ferulic acid methyl ester and Methyl 4'-hydroxy-3'-methoxycinnamate[2][8].

| Identifier | Value | Source |

| IUPAC Name | methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | PubChem[3] |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[3] |

| Molecular Weight | 208.21 g/mol | PubChem[3] |

| CAS Number | 2309-07-1 | CAS Common Chemistry[9] |

| InChI | InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | PubChem[3] |

| InChIKey | AUJXJFHANFIVKH-GQCTYLIASA-N | PubChem[3] |

| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | PubChem[3] |

Structural Representation

This compound's structure consists of a guaiacol (2-methoxyphenol) ring substituted with a methyl acrylate group. The double bond in the acrylate side chain is typically in the trans (E) configuration, which is the more stable isomer.

Stereochemistry: trans vs. cis Isomers

This compound can exist as two geometric isomers: trans (E) and cis (Z), due to the double bond in the propenoate side chain. The trans-isomer is the naturally occurring and more stable form[10]. The IUPAC name for the cis-isomer is methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[11]. The different spatial arrangements of the substituents around the double bond can lead to variations in their biological activities.

| Isomer | CAS Number | InChIKey |

| trans-Methyl Ferulate (E) | 2309-07-1 | AUJXJFHANFIVKH-GQCTYLIASA-N |

| cis-Methyl Ferulate (Z) | 34298-89-0 | AUJXJFHANFIVKH-XQRVVYSFSA-N |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, including its solubility, stability, and interaction with biological membranes.

| Property | Value | Source |

| Appearance | Pale yellow to brownish liquid or solid | CymitQuimica[2] |

| Melting Point | 178-180 °C | CAS Common Chemistry[9] |

| Boiling Point | 163 °C at 1 Torr | CAS Common Chemistry[9] |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | CymitQuimica[2], Cayman Chemical[8] |

| logP (o/w) | ~1.8 - 2.2 | PubChem[3], The Good Scents Company[12] |

| UV max (in Ethanol) | 219, 237, 326 nm | Cayman Chemical[8] |

Synthesis and Natural Occurrence

This compound can be obtained from natural sources or synthesized in the laboratory.

Chemical Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of ferulic acid with methanol in the presence of an acid catalyst[13]. This method is efficient and widely used for laboratory-scale production.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve ferulic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or a strongly acidic cationic exchange resin) to the solution[13].

-

Reaction: Reflux the mixture at approximately 65 °C for several hours (e.g., 7 hours)[13]. The reaction progress can be monitored by thin-layer chromatography (TLC)[7].

-

Work-up: After the reaction is complete, neutralize the acid catalyst. Evaporate the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure this compound[7].

-

Characterization: The final product is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity[13][14].

Natural Sources

This compound is a natural metabolite found in a variety of plants. It has been isolated from the roots of Stemona tuberosa, as well as from Pisonia aculeata, Meum athamanticum, and Iris milesii[3][4][15]. Its presence in edible plants like onions contributes to its dietary intake[12].

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily stemming from its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The phenolic hydroxyl group in the structure of this compound is crucial for its antioxidant activity. It can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress[2][16]. This property makes it a compound of interest for preventing oxidative damage in biological systems and as a preservative in food and cosmetic formulations[2][17].

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ in lipopolysaccharide-activated macrophages[4][18]. Mechanistically, it inhibits the expression of cyclooxygenase-2 (COX-2) and blocks the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun NH2-terminal kinase (JNK)[4][18].

Sources

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. CAS 2309-07-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H12O4 | CID 5357283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KNApSAcK Metabolite Information - C00030753 [knapsackfamily.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. bioaustralis.com [bioaustralis.com]

- 11. Methyl cis-ferulate | C11H12O4 | CID 10176654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 2309-07-1 [thegoodscentscompany.com]

- 13. (Open Access) Synthesis of this compound catalyzed by cationic exchange resin (2010) | Liao Guo-jun | 1 Citations [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | CAS:22329-76-6 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. Buy this compound | 22329-76-6 [smolecule.com]

- 17. specialchem.com [specialchem.com]

- 18. researchgate.net [researchgate.net]

Methyl Ferulate synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Methyl Ferulate

Authored by a Senior Application Scientist

Introduction: The Scientific and Commercial Value of this compound

This compound (MF), the methyl ester of ferulic acid, is an organic compound of significant interest across the pharmaceutical, cosmetic, and food industries.[1] Structurally, it is a derivative of cinnamic acid, featuring a hydroxyl and a methoxy group on the phenyl ring.[1][2] This molecular architecture is the basis for its potent antioxidant and anti-inflammatory properties, which are attributed to its ability to scavenge free radicals and inhibit enzymes like COX-2.[1][2][3]

Unlike its parent compound, ferulic acid, this compound exhibits increased lipophilicity. This enhanced ability to permeate cell membranes makes it a compelling candidate for drug development, particularly in neurodegenerative disease research, and for formulation into topical delivery systems.[2][3][4] Given its utility, the efficient and scalable synthesis of high-purity this compound is a critical objective for researchers and chemical development professionals.

This guide provides a comprehensive overview of the principal methodologies for synthesizing and purifying this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific experimental choices, and the self-validating checkpoints inherent in robust protocols.

Part 1: Chemical Synthesis of this compound

The conversion of ferulic acid to this compound is fundamentally an esterification reaction. Several catalytic systems can achieve this transformation, each with distinct advantages in terms of yield, purity, cost, and environmental impact.

Method 1: Fischer-Speier Esterification (Homogeneous Acid Catalysis)

The Fischer-Speier esterification is the quintessential method for producing esters from a carboxylic acid and an alcohol.[5][6] This reaction is an acid-catalyzed nucleophilic acyl substitution that, while effective, is governed by a chemical equilibrium.

Causality and Mechanistic Insight: The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the hydroxyl oxygen of methanol.[5] The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the ester.[6]

Because the reaction is reversible, its success hinges on shifting the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[6][7] This is practically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by actively removing the water byproduct as it forms.[5][6]

Sources

A Technical Guide to the Natural Sourcing and Chromatographic Isolation of Methyl Ferulate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, the methyl ester of ferulic acid, is a phenolic compound of significant interest due to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Its ability to cross cell membranes and potentially the blood-brain barrier makes it a compelling candidate for pharmaceutical and nutraceutical development.[2][3] This guide provides a comprehensive overview of the natural distribution of this compound and delineates detailed, field-proven methodologies for its extraction, isolation, and characterization from botanical sources. The emphasis is placed on the causal reasoning behind protocol selection, from initial solvent extraction to advanced chromatographic purification and analytical validation, ensuring a reproducible and scientifically sound workflow.

Introduction: The Scientific Case for this compound

Ferulic acid and its derivatives are ubiquitous in the plant kingdom, where they play crucial roles in cell wall rigidity by cross-linking polysaccharides and lignin.[4][5] this compound (methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate) distinguishes itself through its modified lipophilicity compared to its parent acid, which enhances its bioavailability and potential as a therapeutic agent.[6] It has been investigated for a range of bioactivities, including the inhibition of inflammatory pathways by suppressing cytokines like TNF-α and IL-6, and blocking the phosphorylation of MAP kinases such as p38 and JNK.[2] First identified in the medicinal plant Stemona tuberosa, its presence is now confirmed across a variety of dietary and medicinal plants.[2][3][7] This guide serves as a technical resource for researchers aiming to harness this promising molecule from its natural reservoirs.

Natural Occurrence and Distribution

This compound is found in a diverse array of plant species, often as a minor component alongside more abundant phenolic compounds. Its distribution is not uniform, with concentrations varying significantly between species and even different tissues within the same plant.

Key Botanical Sources:

-

Cereals and Grains: this compound is present in cereals such as rice, corn, and wheat.[3] In rice bran, it is a constituent of the γ-oryzanol complex, a mixture of steryl ferulates.[8][9][10] The extraction from rice bran oil or its soapstock often involves the hydrolysis or transesterification of these complex esters to yield simpler ferulates.[10]

-

Medicinal Plants: The roots of Stemona tuberosa are a notable source from which this compound was first isolated and shown to possess anti-inflammatory properties.[2][3][7] It has also been identified in other traditional Chinese medicines like Angelica sinensis (Danggui) and Ligusticum chuanxiong.[11][12][13][14][15][16]

-

Fruits and Vegetables: The compound has been detected in common produce, including oranges, tomatoes, and onions.[1][3]

-

Cultured Plant Cells: In a biotechnological context, cultured cells of Phytolacca americana have been shown to produce this compound, offering a controlled and sustainable alternative to wild harvesting.[17]

| Natural Source | Plant Part / Form | Typical Concentration / Context | References |

| Rice (Oryza sativa) | Bran Oil / Soapstock | Component of γ-oryzanol complex | [8][9][10] |

| Wheat (Triticum aestivum) | Bran | Ferulic acid source; can yield this compound via reactive extraction | [3][18] |

| Corn (Zea mays) | Bran | Ferulic acid source; can yield this compound via reactive extraction | [3][18] |

| Stemona tuberosa | Roots | A primary source for direct isolation | [2][3][7] |

| Angelica sinensis | Oil | Contains related ester coniferyl ferulate; implies presence of ferulate pool | [11] |

| Phytolacca americana | Cultured Cells | Yield reported as 17 µg/g fresh weight | [17] |

| Orange, Tomato, Onion | Fruit / Bulb | General presence noted in literature | [1][3] |

A Systematic Workflow for Isolation and Purification

The successful isolation of this compound hinges on a multi-step process that begins with efficient extraction from the biomass, followed by systematic purification to remove co-extracted impurities. The final stage involves rigorous analytical verification of the compound's identity and purity.

Sources

- 1. thegoodscentscompany.com [thegoodscentscompany.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antioxidant, antibacterial, and molecular docking of this compound and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zhonglanindustry.com [zhonglanindustry.com]

- 5. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Structure Determination of 24-Methylenecycloartanyl Ferulate from Indian Rice Bran and Its Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. academicjournals.org [academicjournals.org]

- 12. Ferroptosis: a new mechanism of traditional Chinese medicine for treating ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The application of mirabilite in traditional Chinese medicine and its chemical constituents, processing methods, pharmacology, toxicology and clinical research [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. The Regulatory Effects of Traditional Chinese Medicine on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The modern scientific mystery of traditional Chinese medicine processing——take some common traditional Chinese medicine as examples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]

Methyl Ferulate: A Technical Guide for Researchers

Introduction

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in a variety of plant sources, including fruits like oranges and tomatoes, as well as cereals such as rice and corn.[1] As a lipophilic derivative of ferulic acid, it exhibits enhanced cell membrane permeability, leading to significant interest in its biological activities.[2] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, analytical characterization, and key biological activities, with a focus on its antioxidant and anti-inflammatory properties. The protocols and mechanistic insights presented herein are intended to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2309-07-1, 22329-76-6 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4] |

| Molecular Weight | 208.21 g/mol | [6][7] |

| Appearance | Off-white crystalline powder | [7] |

| Melting Point | 60-65 °C | [7] |

| Solubility | Soluble in organo-solvents | [7] |

| Synonyms | Ferulic acid methyl ester, Methyl 4'-hydroxy-3'-methoxycinnamate, 4-hydroxy-3-methoxycinnamic acid methyl ester | [2][7] |

Synthesis of this compound

This compound can be synthesized from ferulic acid and methanol via direct esterification. A common and efficient method is the Fischer esterification, which can be catalyzed by a strong acid.

Protocol: Synthesis via Cationic Exchange Resin Catalysis

This protocol describes the synthesis of this compound using a strongly acidic cationic exchange resin as a reusable catalyst.[8]

Materials:

-

Ferulic acid

-

Methanol

-

Strongly acidic cationic exchange resin (e.g., 732 resin)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Combine ferulic acid and the cationic exchange resin in the reaction flask. A recommended ratio is 12:100 (resin:ferulic acid) by mass.

-

Add methanol to the flask. The optimal molar ratio of methanol to ferulic acid is 7:1.

-

Stir the mixture and heat to 65 °C under reflux.

-

Maintain the reaction for 7 hours.

-

After the reaction is complete, cool the mixture and separate the catalyst (resin) by filtration. The catalyst can be washed and reused.

-

The resulting solution contains this compound. Further purification can be achieved by techniques such as recrystallization or column chromatography.

Under these optimized conditions, a conversion of ferulic acid up to 82.6% can be achieved.[8]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): The product can be characterized by its mass spectrum.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group, which distinguishes it from the carboxylic acid group of ferulic acid.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.[5][6]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

This compound acts as a potent antioxidant through its ability to scavenge free radicals.

Mechanism of Action: The antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a radical, thereby neutralizing it. This process converts the this compound into a stable ferulate radical.[2][3] This initial step is a reversible process. The subsequent, irreversible step involves the ferulate radical reacting with other radicals, such as peroxyl radicals, to form stable termination products.[2][3] Studies have shown that in the presence of linoleate, the ferulate radical can couple with peroxyl radicals at its 3'-position, leading to the formation of tricyclic peroxides through a subsequent intramolecular Diels-Alder reaction.[2][3] Another termination pathway involves the dimerization of ferulate radicals to form a dihydrobenzofuran structure.[4]

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

Reagents for quantifying cytokines (e.g., ELISA kits)

-

Reagents for Western blotting (for analyzing protein phosphorylation)

Procedure:

-

Cell Culture:

-

Culture the macrophage cell line according to standard protocols.

-

-

Cell Treatment:

-

Seed the cells in appropriate culture plates.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 18-24 hours). [9]Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

-

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

NO Measurement: The concentration of nitric oxide in the supernatant can be determined using the Griess reagent.

-

Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like p38 and JNK.

-

Safety and Toxicology

Toxicological studies have been conducted to evaluate the safety profile of this compound.

-

Mutagenicity: The Ames assay indicated that this compound is non-mutagenic.

-

Cytotoxicity: The brine shrimp lethality bioassay suggested a lethal concentration (LC50) of 4.38 mg/ml.

-

Irritation: In vivo studies on rabbits showed that this compound is non-irritant to the skin and eyes.

These findings suggest that this compound has a favorable safety profile and may be suitable for medicinal applications.

Conclusion

This compound is a compound of significant scientific interest due to its potent antioxidant and anti-inflammatory properties, coupled with a promising safety profile. Its enhanced lipophilicity compared to its parent compound, ferulic acid, makes it an attractive candidate for further investigation in the fields of drug discovery and development. This technical guide provides a foundational understanding of this compound and offers practical protocols to aid researchers in their studies of this versatile molecule.

References

- Masuda, T., et al. (2002). Antioxidant Mechanism Studies on Ferulic Acid: Identification of Oxidative Coupling Products from this compound and Linoleate. Journal of Agricultural and Food Chemistry, 50(21), 5853-5859. [Link]

- Masuda, T., et al. (2002).

- Masuda, T., et al. (2001). Antioxidant Mechanism Studies on Ferulic Acid : Isolation and Structure Identification of the Main Antioxidation Product from this compound. Journal of the Japan Oil Chemists' Society, 50(6), 489-494. [Link]

- Phuong, N. T. M., et al. (2014). Anti-inflammatory activity of this compound isolated from Stemona tuberosa Lour. Asian Pacific Journal of Tropical Medicine, 7(S1), S327-S331. [Link]

- Wang, Y., et al. (2011). Synthesis of this compound catalyzed by cationic exchange resin. Journal of Chemical Industry and Engineering (China), 62(10), 2845-2850. [Link]

- Phuong, N. T. M., et al. (2014). Anti-inflammatory activity of this compound isolated from Stemona tuberosa Lour.

- BioFuran Materials. (n.d.). This compound, CAS 2309-07-1.

- PubChem. (n.d.). This compound.

- Ali, A., et al. (2024). Antioxidant, antibacterial, and molecular docking of this compound and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran. Scientific Reports, 14(1), 3236. [Link]

- Bioaustralis Fine Chemicals. (n.d.).

- Ekowati, J., et al. (2019). The Temperature Effect on Ultrasonic-assisted of Synthesis this compound and Its Antiplatelet Assay. ALCHEMY Jurnal Penelitian Kimia, 15(2), 272-286. [Link]

- Apak, R., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6549. [Link]

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

- Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(16), e1893. [Link]

- Wang, Y., et al. (2018). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Molecules, 23(1), 163. [Link]

Sources

- 1. Antioxidant, antibacterial, and molecular docking of this compound and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antioxidant mechanism studies on ferulic acid: identification of oxidative coupling products from this compound and linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Mechanism Studies on Ferulic Acid : Isolation and Structure Identification of the Main Antioxidation Product from this compound [jstage.jst.go.jp]

- 5. Anti-inflammatory activity of this compound isolated from Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (Open Access) Synthesis of this compound catalyzed by cationic exchange resin (2010) | Liao Guo-jun | 1 Citations [scispace.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectral Properties of Methyl Ferulate

Introduction

Methyl ferulate (MF), the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in a variety of plant sources.[1] As a derivative of ferulic acid, it belongs to the cinnamate family and is recognized for its significant antioxidant, anti-inflammatory, and UV-protective properties.[2][3][4] These characteristics make it a molecule of great interest in the fields of pharmaceuticals, cosmetics, and materials science.[2] The precise structural elucidation and quality control of this compound are paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides an in-depth analysis of the key spectral properties of this compound, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and practical experimental protocols necessary for its comprehensive characterization.

Molecular Structure of this compound

Understanding the molecular structure is fundamental to interpreting its spectral data. This compound, with the chemical formula C₁₁H₁₂O₄, consists of a guaiacol (2-methoxyphenol) ring linked to a methyl acrylate group.[1] The trans or (E)-isomer is the most common and stable form.[1] The numbering convention used in this guide for NMR assignments is shown in the diagram below.

Caption: Structure of this compound with atom numbering for NMR assignments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[5] For this compound, the extensive system of conjugated π-electrons in the aromatic ring and the propenoate side chain gives rise to strong UV absorption, a property that is key to its function as a UV filter.[2]

Principles and Interpretation

The UV spectrum of this compound is dominated by a strong π→π* transition.[2] The exact position of the absorption maximum (λmax) is sensitive to the solvent environment.[2] In general, polar solvents can interact with the molecule's chromophore, leading to shifts in the absorption bands. For instance, coordination with water molecules has been shown to cause a red-shift (a shift to longer wavelengths) in the UV absorption of this compound.[6]

Experimental Protocol: Solution-State UV-Vis

Objective: To determine the absorption maxima (λmax) of this compound in a given solvent.

Methodology:

-

Instrument Warm-up: Turn on the UV-Vis spectrometer's lamps and allow them to stabilize for at least 20 minutes to ensure a consistent light output.[5]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

-

Create a dilute solution (typically in the low µg/mL range) to ensure the absorbance falls within the instrument's linear range (ideally < 1.0 a.u.).

-

The sample must be fully dissolved.[7]

-

-

Blank Measurement:

-

Fill a clean quartz cuvette approximately three-quarters full with the pure solvent.[8]

-

Wipe the optical faces of the cuvette with a lint-free cloth to remove fingerprints or smudges.[8]

-

Place the cuvette in the spectrometer and perform a baseline or blank measurement. This corrects for any absorbance from the solvent and the cuvette itself.[5][9]

-

-

Sample Measurement:

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Expected Spectral Data

The UV-Vis spectrum of this compound typically shows multiple absorption maxima.

| Solvent | λmax (nm) | Reference |

| Ethanol | 219, 237, 326 | [4] |

| Methanol | ~320 | [10] |

| 50% aq. 2-methoxy ethanol | 325 | [10] |

These values correspond to the conjugated system within the molecule and are a key identifier for the compound.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles and Interpretation

The IR spectrum of this compound provides a distinct fingerprint based on its functional groups. Key vibrational modes to identify include:

-

O-H Stretch: A broad band from the phenolic hydroxyl group.

-

C-H Stretches: Signals from the aromatic ring, vinyl group, and methyl groups.

-

C=O Stretch: A strong, sharp band from the ester carbonyl group.

-

C=C Stretches: Bands from the aromatic ring and the alkene group.

-

C-O Stretches: Signals from the ester and ether linkages.

The presence of moisture in the sample can introduce a broad peak around 3200-3400 cm⁻¹, which can sometimes overlap with the phenolic O-H stretch, so proper sample preparation is crucial.[11]

Experimental Protocol: KBr Pellet Method

Objective: To obtain a high-quality IR spectrum of solid this compound.

Rationale: The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is used because it is transparent in the mid-IR range (4000-400 cm⁻¹) and, under pressure, forms a transparent disc, holding the sample in the IR beam path.[11][12]

Methodology:

-

Sample and KBr Preparation:

-

Gently grind 1-2 mg of dry this compound sample into a fine powder using an agate mortar and pestle.[12][13]

-

Add 100-200 mg of spectroscopy-grade, dry KBr powder.[12]

-

Thoroughly mix and grind the sample and KBr together until the mixture is a homogenous, fine powder. This minimizes light scattering (the Christiansen effect).[12][14]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum (typically of an empty sample chamber or a pure KBr pellet) to subtract atmospheric H₂O and CO₂ signals.[13]

-

Acquire the sample spectrum.

-

Expected Spectral Data

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3000 | C-H Stretch | Aromatic/Vinyl |

| ~2950 | C-H Stretch | Aliphatic (Methyl) |

| ~1710 | C=O Stretch | Ester Carbonyl |

| ~1630 | C=C Stretch | Alkene |

| ~1600, ~1515 | C=C Stretch | Aromatic Ring |

| ~1270, ~1170 | C-O Stretch | Ester/Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[15] It provides detailed information about the carbon-hydrogen framework of this compound.

Principles and Interpretation

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment (chemical shift, δ), their neighboring protons (multiplicity), and the number of neighboring protons (integration). ¹³C NMR: Carbon NMR provides information on the number of different types of carbon atoms in the molecule and their electronic environment.

For this compound, key features to identify are the signals from the aromatic protons, the vinylic protons (which will show a large coupling constant characteristic of a trans double bond), the methoxy protons, and the methyl ester protons.

Experimental Protocol: Solution-State NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube. Suspended solids will degrade the magnetic field homogeneity and broaden the spectral lines.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its depth according to the manufacturer's gauge.

-

Place the sample into the NMR magnet.

-

The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum. This requires significantly more scans than a proton spectrum due to the low natural abundance of ¹³C.

-

Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Expected Spectral Data (in DMSO-d₆)

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, referenced from the Biological Magnetic Resonance Bank (BMRB).[16]

Table: ¹H NMR Data for this compound in DMSO-d₆ [16]

| Atom(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H7 | 7.56 | d | 15.9 | Vinylic Proton |

| H5 | 7.32 | d | ~2.0 | Aromatic Proton |

| H2 | 7.12 | dd | ~8.2, ~2.0 | Aromatic Proton |

| H6 | 6.79 | d | ~8.2 | Aromatic Proton |

| H8 | 6.48 | d | 15.9 | Vinylic Proton |

| OCH₃ (on ring) | 3.81 | s | - | Methoxy Protons |

| OCH₃ (ester) | 3.70 | s | - | Methyl Ester Protons |

Table: ¹³C NMR Data for this compound in DMSO-d₆ [16]

| Atom | Chemical Shift (δ, ppm) | Assignment |

| C9 | 167.1 | Ester Carbonyl Carbon |

| C4 | 149.3 | Aromatic Carbon (C-OH) |

| C3 | 147.9 | Aromatic Carbon (C-OCH₃) |

| C7 | 145.1 | Vinylic Carbon |

| C1 | 125.5 | Aromatic Carbon (C-CH=) |

| C2 | 123.1 | Aromatic Carbon |

| C8 | 114.2 | Vinylic Carbon |

| C6 | 115.5 | Aromatic Carbon |

| C5 | 111.3 | Aromatic Carbon |

| OCH₃ (on ring) | 55.7 | Methoxy Carbon |

| OCH₃ (ester) | 51.2 | Methyl Ester Carbon |

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of a compound like this compound rarely relies on a single technique. Instead, an integrated workflow is employed where the results from each method corroborate the others.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound through UV-Vis, IR, and NMR techniques provides a comprehensive and definitive profile of the molecule. UV-Vis spectroscopy confirms the presence of the extended chromophore essential for its UV-filtering properties. IR spectroscopy provides a rapid fingerprint of its key functional groups, such as the phenolic hydroxyl and the ester carbonyl. Finally, ¹H and ¹³C NMR spectroscopy offers an unambiguous determination of its molecular structure and connectivity. Together, these techniques form a robust analytical toolkit for researchers and developers to ensure the identity, purity, and quality of this compound for its diverse applications.

References

- Purdue University College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.

- Barbatti, M. (2025, January 1). Decoding the Photophysics of this compound for UV Filters.

- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.

- ACS Publications | The Journal of Physical Chemistry A. (n.d.). Spectroscopy and Excited-State Dynamics of this compound in Molecular Beams.

- Shimadzu. (n.d.). KBr Pellet Method.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- NIH | PubChem. (n.d.). This compound.

- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.

- YouTube | Chemistry For Everyone. (2025, February 7). How To Prepare Sample For UV Vis Spectroscopy?.

- NIH | PMC. (2024, February 7). Antioxidant, antibacterial, and molecular docking of this compound and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran.

- ResearchGate. (n.d.). The comparison of IR spectra of this compound synthesized at 55 °C and 65 °C.

- University of Leicester. (n.d.). NMR Sample Preparation.

- MDPI. (2022, August 25). Effects of Microencapsulated Ferulic Acid or Its Prodrug this compound on Neuroinflammation Induced by Muramyl Dipeptide.

- Books Gateway | Nuclear Magnetic ResonanceVolume 50. (2024, November 15). NMR spectroscopy of small molecules in solution.

- ResearchGate. (2025, August 6). UV-Vis. Spectroscopic characteristics of ferulic acid and related compounds.

- BMRB. (n.d.). bmse000609 this compound.

Sources

- 1. This compound | C11H12O4 | CID 5357283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decoding the Photophysics of this compound for UV Filters – Light and Molecules [barbatti.org]

- 3. Antioxidant, antibacterial, and molecular docking of this compound and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. youtube.com [youtube.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 13. shimadzu.com [shimadzu.com]

- 14. scienceijsar.com [scienceijsar.com]

- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. bmse000609 this compound at BMRB [bmrb.io]

The Antioxidant Mechanisms of Methyl Ferulate: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

Introduction: The Scientific Imperative for Understanding Methyl Ferulate's Antioxidant Action

In the landscape of therapeutic compound discovery, the mitigation of oxidative stress remains a cornerstone of research into a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, leads to cellular damage and functional impairment. This compound, a methyl ester of the widely occurring phenolic compound ferulic acid, has emerged as a molecule of significant interest due to its potent antioxidant and anti-inflammatory properties.[1] Its enhanced lipophilicity compared to its parent compound, ferulic acid, suggests potentially improved bioavailability and cellular uptake, making it a compelling candidate for further investigation and development.

This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of this compound. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and practical, field-proven experimental protocols to empower further investigation into this promising compound. We will delve into both the direct, free radical-scavenging capabilities of this compound and its more nuanced, indirect role in modulating endogenous antioxidant defense systems, with a particular focus on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Direct Antioxidant Effects: The Chemistry of Radical Scavenging

The fundamental antioxidant property of this compound lies in its chemical structure, which is adept at neutralizing free radicals through direct interaction. This capacity is primarily attributed to the phenolic hydroxyl group on the benzene ring, which can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the damaging chain reaction.

The efficacy of this direct scavenging activity can be quantified using several well-established in vitro assays. These assays provide a foundational understanding of a compound's intrinsic antioxidant potential.

Quantitative Assessment of Direct Radical Scavenging Activity

The following table summarizes the reported radical scavenging activity of this compound in two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

| Assay | Parameter | This compound Value | Reference Compound (Value) | Citation |

| DPPH Radical Scavenging | IC50 | 73.213 ± 11.20 µM | Ascorbic Acid (60.299 ± 4.769 µM) | [2][3] |

| ABTS Radical Cation Scavenging | Relative Activity | Lower than Ferulic Acid | Ferulic Acid (Higher Activity) | [4] |

Causality Behind Experimental Choices: The DPPH and ABTS assays are selected for their distinct chemical principles, providing a more comprehensive profile of a compound's radical scavenging ability. The DPPH assay measures the capacity to donate a hydrogen atom, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and involves an electron transfer mechanism. The inclusion of reference compounds like Ascorbic Acid and Trolox is crucial for validating the assay's performance and providing a benchmark for the antioxidant potency of the test compound.

Indirect Antioxidant Effects: Modulation of Cellular Defense Pathways

Beyond its direct interaction with free radicals, this compound exerts a more profound and sustained antioxidant effect by augmenting the cell's own defense mechanisms. This is primarily achieved through the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway, a master regulator of cellular redox homeostasis.

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes. This binding initiates the transcription of these genes, leading to an enhanced cellular antioxidant capacity.

Upregulation of Antioxidant Enzymes

The activation of the Nrf2-ARE pathway by ferulic acid and its derivatives leads to the increased expression of several critical antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. Studies on ethyl ferulate, a closely related compound, have demonstrated its ability to protect neurons via HO-1 induction.[5]

-

Superoxide Dismutase (SOD): A family of enzymes that catalyze the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.

The coordinated upregulation of these enzymes provides a robust and lasting defense against oxidative insults.

Experimental Protocols for a Self-Validating System

To rigorously investigate the antioxidant mechanisms of this compound, a series of well-defined experimental protocols should be employed. Each protocol is designed to be a self-validating system, with appropriate controls to ensure the trustworthiness of the data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and stored in the dark.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the sample or standard solution at different concentrations.

-

Add 100 µL of the DPPH working solution to each well.

-

Prepare a blank well containing the solvent and the DPPH solution.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

Western Blot Analysis for Nrf2 Nuclear Translocation

This technique is used to determine the subcellular localization of Nrf2, providing evidence of its activation.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human liver cancer cells) to 70-80% confluency. Treat the cells with various concentrations of this compound for different time points (e.g., 1, 3, 6, 12 hours). Include a vehicle-treated control group.

-

Cell Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure proper fractionation and equal loading, probe the membranes with antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction relative to the control group indicates Nrf2 translocation and activation.

ARE-Luciferase Reporter Gene Assay

This assay provides a quantitative measure of the transcriptional activity of the Nrf2-ARE pathway.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line in a multi-well plate. Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of the ARE sequence upstream of the luciferase gene and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter. The control plasmid is used to normalize for transfection efficiency.

-

Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of this compound for a specified period (e.g., 12-24 hours). Include a vehicle-treated control and a positive control (e.g., sulforaphane).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity of both the experimental (Firefly) and control (Renilla) reporters using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of ARE-luciferase activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated control cells. A significant increase in fold induction indicates activation of the Nrf2-ARE pathway.

Conclusion and Future Directions

This compound demonstrates a robust, dual-action antioxidant mechanism. It is capable of directly neutralizing harmful free radicals and, more significantly, of activating the Nrf2-ARE signaling pathway to upregulate a battery of endogenous antioxidant enzymes. This comprehensive antioxidant profile underscores its potential as a therapeutic agent for a wide range of oxidative stress-related diseases.

For drug development professionals, the insights into this compound's mechanism of action provide a strong rationale for its further preclinical and clinical evaluation. Future research should focus on in vivo studies to confirm its efficacy and to elucidate its pharmacokinetic and pharmacodynamic properties. Furthermore, exploring the synergistic effects of this compound with other therapeutic agents could open new avenues for combination therapies. The experimental protocols detailed in this guide provide a solid framework for researchers to continue to unravel the full therapeutic potential of this promising natural compound.

References

- Effects of Microencapsulated Ferulic Acid or Its Prodrug this compound on Neuroinflammation Induced by Muramyl Dipeptide. (2022). MDPI. [Link]

- Antioxidant mechanism studies on ferulic acid: identification of oxidative coupling products from this compound and linole

- Antioxidant, antibacterial, and molecular docking of this compound and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran. (2024). Scientific Reports. [Link]

- Modulation of Nrf2/ARE pathway by food polyphenols: a nutritional neuroprotective strategy for cognitive and neurodegener

- (A) Antioxidant activity (% DPPH) and (B) IC50 of this compound and oleic acid produced by A. pseudodeflectus AUMC 15761 compared to ascorbic acid as standard.

- Effects of Microencapsulated Ferulic Acid or Its Prodrug this compound on Neuroinflammation Induced by Muramyl Dipeptide. (2022). Unife. [Link]

- The Structure–Antioxidant Activity Relationship of Ferul

- Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y. (2016). Frontiers in Pharmacology. [Link]

- Effects of Microencapsulated Ferulic Acid or Its Prodrug this compound on Neuroinflammation Induced by Muramyl Dipeptide. (2022). PubMed. [Link]

- (PDF) Antioxidant and Antiradical Activity of Ferulates. (2005).

Sources

- 1. mdpi.com [mdpi.com]

- 2. docta.ucm.es [docta.ucm.es]

- 3. mdpi.com [mdpi.com]

- 4. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Nrf2/ARE pathway by food polyphenols: a nutritional neuroprotective strategy for cognitive and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Pathways Modulated by Methyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of immunomodulatory research and drug development, the exploration of natural compounds with therapeutic potential remains a cornerstone of innovation. Methyl ferulate (MF), a derivative of the widely occurring phenolic compound ferulic acid, has emerged as a significant candidate for its potent anti-inflammatory properties. This technical guide provides a comprehensive exploration of the molecular pathways modulated by this compound, offering an in-depth perspective for researchers, scientists, and drug development professionals. Our focus is to dissect the intricate signaling cascades influenced by this compound, thereby providing a robust framework for its investigation and potential therapeutic application. By synthesizing current research and providing detailed experimental methodologies, this document aims to serve as a practical and authoritative resource in the field of inflammation research.

Introduction: this compound as a Potent Anti-inflammatory Agent

This compound (methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate) is a naturally occurring compound that has demonstrated significant anti-inflammatory and antioxidant activities. Its therapeutic potential lies in its ability to modulate key signaling pathways that are often dysregulated in inflammatory conditions. The lipophilicity of this compound, enhanced by the methyl ester group, may contribute to improved bioavailability compared to its parent compound, ferulic acid, making it an attractive molecule for drug development. This guide will elucidate the core mechanisms through which this compound exerts its anti-inflammatory effects, with a focus on the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. While direct evidence is still emerging, we will also touch upon the plausible, yet less explored, modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory prowess stems from its ability to intervene in multiple, interconnected signaling cascades that orchestrate the inflammatory response. The primary pathways influenced by this compound are detailed below.

Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including inflammation. Key components of this pathway include p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK). In inflammatory states, these kinases are activated through phosphorylation, leading to the production of pro-inflammatory mediators.

This compound has been shown to be a potent inhibitor of the MAPK pathway. Specifically, studies have demonstrated that this compound significantly reduces the phosphorylation of p38 and JNK in lipopolysaccharide (LPS)-stimulated macrophages[1][2]. By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

Figure 1: Inhibition of MAPK Signaling by this compound.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate gene transcription.

Evidence from studies on ethyl ferulate, a closely related compound, strongly suggests that this compound inhibits the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit in LPS-stimulated macrophages[3][4][5]. This action effectively halts the transcription of NF-κB target genes, such as those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α and IL-6.

Figure 2: Inhibition of NF-κB Signaling by this compound.

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

Studies on ferulic acid and its derivatives, including ethyl ferulate, have shown their ability to activate the Nrf2 pathway[3][4][5][6][7]. This activation leads to the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1 and other antioxidant enzymes. The activation of the Nrf2 pathway by this compound not only provides direct antioxidant effects but also contributes to its anti-inflammatory activity, as HO-1 has potent anti-inflammatory properties.

Figure 3: Activation of the Nrf2-ARE Pathway by this compound.

Potential Modulation of the JAK/STAT Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and inflammation. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Upon cytokine binding to their receptors, associated Janus kinases (JAKs) are activated, which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). Activated STATs then dimerize, translocate to the nucleus, and regulate gene expression.

While direct evidence for this compound's modulation of the JAK/STAT pathway is limited, research on ferulic acid has shown its ability to reduce the levels of key components of this pathway, including IL-6, JAK1, JAK2, and STAT3, in the context of radiation-induced immune damage[8]. This suggests that this compound may also exert anti-inflammatory effects by attenuating JAK/STAT signaling, a hypothesis that warrants further investigation.

Quantitative Analysis of this compound's Anti-inflammatory Efficacy

The following table summarizes key quantitative data on the anti-inflammatory effects of this compound and its related compounds. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and stimulus used.

| Parameter | Assay | Model System | Compound | IC50 / Effective Concentration | Reference |

| COX-2 Inhibition | Enzyme Inhibition Assay | Ovine COX-2 | Ferulic Acid Derivatives | IC50 values vary (µM range) | [9][10][11][12][13] |

| iNOS Expression | Western Blot / qRT-PCR | LPS-stimulated RAW 264.7 cells | Ethyl Ferulate | Significant inhibition at 10-80 mg/L | [3][4][5] |

| TNF-α Production | ELISA | LPS-stimulated RAW 264.7 cells | Ethyl Ferulate | Significant inhibition at 10-80 mg/L | [3][4][5] |

| IL-6 Production | ELISA | LPS-stimulated RAW 264.7 cells | Ethyl Ferulate | Significant inhibition at 10-80 mg/L | [3][4][5] |

| Paw Edema | In vivo | Carrageenan-induced rat paw edema | Ferulic Acid | Significant inhibition at 100-200 mg/kg | [14][15][16] |

Experimental Protocols for Investigating this compound's Anti-inflammatory Activity

To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model for studying inflammation.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the endpoint being measured (e.g., 30-60 minutes for phosphorylation events, 6-24 hours for cytokine production and gene expression).

-

Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with vehicle (e.g., DMSO) and LPS.

-

Western Blot Analysis for MAPK and NF-κB Pathway Proteins

This protocol is designed to assess the phosphorylation status of key MAPK proteins (p38, JNK) and the levels of NF-κB pathway components (IκBα, p-p65).

Figure 4: Western Blot Experimental Workflow.

Detailed Steps:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38, phospho-JNK, IκBα, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This protocol measures the concentration of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Detailed Steps:

-

Sample Collection: After cell treatment, collect the culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

-

Add standards of known concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

-

Wash the plate and add streptavidin-HRP and incubate for 20-30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 Gene Expression

This protocol quantifies the mRNA expression levels of key inflammatory enzymes, iNOS and COX-2.

Detailed Steps:

-

RNA Extraction: After cell treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Perform real-time PCR using the synthesized cDNA, gene-specific primers for iNOS and COX-2, and a SYBR Green or TaqMan-based detection system.

-

Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Immunofluorescence for Nrf2 and p65 Nuclear Translocation

This protocol visualizes the subcellular localization of Nrf2 and the p65 subunit of NF-κB.

Figure 5: Immunofluorescence Experimental Workflow.

Detailed Steps:

-

Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.

-

Treatment: Treat the cells as described in section 4.1.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 or p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the pro-inflammatory MAPK and NF-κB pathways while activating the cytoprotective Nrf2 pathway underscores its therapeutic potential for a range of inflammatory diseases. The experimental frameworks provided in this guide offer a robust starting point for researchers to further unravel the nuanced mechanisms of this compound and to validate its efficacy in various preclinical models.

Future research should focus on several key areas:

-

Direct Mechanistic Studies: While evidence from related compounds is strong, direct and detailed investigations into this compound's impact on IκBα phosphorylation, p65 nuclear translocation, and Nrf2 activation are crucial.

-

JAK/STAT Pathway Exploration: The potential for this compound to modulate the JAK/STAT pathway remains an intriguing and underexplored area that could reveal additional anti-inflammatory mechanisms.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies in various animal models of inflammation are necessary to establish the therapeutic efficacy, optimal dosing, and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship Studies: Investigating other derivatives of ferulic acid could lead to the development of even more potent and specific anti-inflammatory agents.

By pursuing these avenues of research, the scientific community can continue to build a comprehensive understanding of this compound's therapeutic potential and pave the way for its eventual translation into clinical applications for the management of inflammatory disorders.

References

- Nguyen, P. T., et al. (2014). Anti-inflammatory activity of this compound isolated from Stemona tuberosa Lour. Asian Pacific Journal of Tropical Medicine, 7(S1), S327-S331. [Link]

- Wang, Y., et al. (2021). Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice. PLoS One, 16(5), e0251578. [Link]

- ResearchGate. (n.d.).